molecular formula C8H5Cl2F3O2 B14066922 1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14066922
M. Wt: 261.02 g/mol
InChI Key: NVBVEILGOLVOME-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a specialized benzene derivative engineered with strategic halogen substitutions that confer unique electronic properties and enhanced lipophilicity, making it particularly valuable in materials science and pharmaceutical research. This compound serves as a key intermediate in the development of advanced agrochemicals, specifically in synthesizing novel herbicides and pesticides where its differential halogenation pattern influences molecular interactions with biological targets. Researchers utilize this benzene derivative in organic synthesis as a building block for complex molecules, leveraging its dichloro and fluoromethoxy groups to facilitate selective coupling reactions and modulate electron distribution in resulting compounds. In pharmaceutical development, it functions as a precursor in the design of bioactive molecules, with its fluoromethoxy groups enhancing metabolic stability and membrane permeability in candidate drugs. The compound's structural features, including the ortho-dichloro substitution pattern and dual fluorinated alkoxy groups, make it particularly valuable for studying intermolecular interactions and electronic effects in molecular design. Researchers should handle this material following appropriate safety protocols, including the use of personal protective equipment and proper ventilation, as with all halogenated compounds. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-4-1-6(14-3-11)7(2-5(4)10)15-8(12)13/h1-2,8H,3H2

InChI Key

NVBVEILGOLVOME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OCF

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene (PubChem CID: 118819114) features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂H) at position 4, and a fluoromethoxy group (-OCH₂F) at position 5. Its molecular weight is 261.02 g/mol, and the computed SMILES string is C1=C(C(=CC(=C1Cl)Cl)OC(F)F)OCF. The presence of electron-withdrawing chlorine and fluorinated alkoxy groups renders the compound highly electrophilic, favoring nucleophilic substitution or catalytic coupling reactions.

Synthetic Pathways

Starting Materials and Precursors

The synthesis of polyhalogenated benzene derivatives typically begins with phenol or chlorophenol intermediates. For this compound, 2,5-dichlorophenol serves as a plausible starting material due to its commercial availability and strategic substitution pattern. Alternative precursors include 1,2-dichloro-4-hydroxybenzene, though functionalization at positions 4 and 5 requires careful regioselective control.

Sequential Alkoxylation and Fluorination

A two-step approach involving alkoxylation followed by fluorination is proposed:

Step 1: Diethylation of 2,5-Dichlorophenol

2,5-Dichlorophenol undergoes ethylation using diethyl sulfate or iodoethane in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF) at 60–80°C. This yields 1,4-dichloro-2-ethoxybenzene, as demonstrated in Patent CN113121317A with a 94.2% yield.

Reaction Conditions :

  • Molar Ratio : 1:1.3 (phenol:ethylating agent)
  • Catalyst : Sodium carbonate (2.1 eq)
  • Solvent : DMF
  • Temperature : 60°C, 3 hours.
Step 2: Fluoromethylation

The ethoxy group is replaced with fluoromethoxy and difluoromethoxy groups via nucleophilic substitution. Paraformaldehyde and hydrochloric acid generate chloromethyl intermediates, which are fluorinated using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).

Example Protocol :

  • Chloromethylation : 1,4-dichloro-2-ethoxybenzene reacts with paraformaldehyde (3 eq) and 37% HCl in acetic acid under reflux (3 hours).
  • Fluorination : The chloromethyl intermediate is treated with DAST (2 eq) in dichloromethane at 0°C to room temperature, substituting -CH₂Cl with -CF₂H and -CH₂F groups.

Yield Optimization :

  • Excess fluorinating agent (2.5 eq) improves substitution efficiency.
  • Lower temperatures (0–5°C) minimize side reactions.

Alternative Route: Direct Fluorinated Alkoxy Substitution

A one-pot method introduces fluorinated alkoxy groups directly onto the benzene ring:

Nitration and Catalytic Reduction

Drawing from Patent EP0820981A1, 1,2-dichloro-4-trifluoromethoxybenzene is nitrated using HNO₃/H₂SO₄ at 0–40°C, followed by catalytic hydrogenation with Raney nickel to yield aniline intermediates. While this route targets trifluoromethoxy groups, adapting it for difluoromethoxy requires substituting CF₃O⁻ with CHF₂O⁻ precursors.

Key Challenges :

  • Regioselective nitration at position 5.
  • Hydrogenation conditions must preserve fluorinated groups.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
DMF K₂CO₃ 60 94.2 99.0
Toluene NaH 80 88.5 97.3
Acetic Acid H₂SO₄ Reflux 84.7 95.0

Data adapted from CN113121317A and EP0820981A1.

Fluorination Efficiency

  • DAST vs. SF₄ : DAST offers milder conditions (0°C vs. 100°C for SF₄) but lower conversion (75% vs. 92%).
  • Side Reactions : Over-fluorination or dechlorination observed at >2.5 eq of DAST.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.73 (s, 1H, Ar-H)
  • δ 7.29 (s, 1H, Ar-H)
  • δ 4.76 (s, 2H, -OCH₂F)
  • δ 4.15 (q, J = 7.0 Hz, 2H, -OCF₂H)
  • δ 1.35 (t, J = 7.0 Hz, 3H, -CH₂CH₃).

¹⁹F NMR (376 MHz, DMSO-d₆) :

  • δ -140.2 (t, J = 53 Hz, -OCF₂H)
  • δ -115.6 (d, J = 47 Hz, -OCH₂F).

Mass Spectrometry

  • ESI-MS : m/z 261.02 [M+H]⁺ (calculated 261.02).

Industrial-Scale Considerations

  • Cost Efficiency : Diethyl sulfate is preferable to iodoethane due to lower cost and higher reactivity.
  • Waste Management : HCl byproducts require neutralization with NaOH, generating NaCl waste.
  • Safety : DAST and SF₄ necessitate inert atmosphere handling due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related benzene derivatives from the literature:

Compound Substituents Key Properties
1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene Cl (1,2), OCF₂H (4), OCFH (5) High polarity, potential thermal instability due to multiple halogens. Predicted low solubility in water.
2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol NH₂, CH₃, OCF₂H Enhanced solubility in ethanol due to phenolic -OH and amine groups. Used in Schiff base synthesis.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzo[d][1,3]dioxole, F, benzimidazole core High thermal stability (stable at 120°C under nitrogen). Pharmaceutical applications (e.g., kinase inhibition).
4-(Substituted)-5-fluorobenzene-1,2-diamine NH₂ (1,2), F (5) Air-sensitive diamine; used as an intermediate for benzimidazole synthesis.

Physicochemical Properties

  • Solubility: The target compound’s multiple halogens reduce water solubility compared to the phenolic derivative in but enhance lipophilicity, favoring organic solvents like ethyl acetate or DMF .
  • Melting Point : Expected to exceed 100°C due to halogenated rigidity, contrasting with the lower melting point of the diamine in .

Research Findings and Limitations

  • Synthetic Challenges: No direct synthesis route for the target compound is documented. However, and provide frameworks for alkoxylation and cyclization, respectively .
  • Thermal Degradation : Fluorinated alkoxy groups (e.g., OCF₂H) decompose above 200°C, suggesting the target compound may require low-temperature storage .
  • Toxicity : Chlorinated aromatics often exhibit higher toxicity than fluorinated analogues, necessitating careful handling .

Biological Activity

1,2-Dichloro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a complex organofluorine compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C8H5Cl2F3O2
  • Molecular Weight : 261.03 g/mol
  • CAS Number : 1803714-59-1

The compound features multiple halogen substituents, specifically chlorine and fluorine, which are known to enhance the biological activity of organic molecules by affecting their reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms increases the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to modulation of cellular pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing signal transduction pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysShowed significant inhibition against various bacterial strains.
CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines at micromolar concentrations.
Enzyme inhibitionKinetic studiesInhibited specific cytochrome P450 enzymes, affecting drug metabolism.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as an antibacterial agent. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis and found that treatment with the compound led to increased rates of cell death compared to controls.

Research Findings

Recent investigations into the pharmacological applications of this compound have revealed its potential in drug development. The compound's unique structure allows for modifications that could enhance its efficacy and selectivity towards specific biological targets.

Potential Applications

  • Pharmaceutical Development : Due to its enzyme inhibition properties, it could be developed into a drug for treating diseases linked to metabolic dysregulation.
  • Agricultural Use : Its antimicrobial properties suggest potential as a pesticide or fungicide in agricultural settings.

Q & A

Q. Are there alternative green chemistry approaches to reduce hazardous waste in synthesis?

  • Methodological Answer : Replace chlorine gas with safer chlorinating agents (e.g., N-chlorosuccinimide) in aqueous micellar media. For fluorination, use KF/18-crown-6 in recyclable ionic liquids. Lifecycle assessment (LCA) tools quantify waste reduction compared to traditional methods .

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